Welcome to the BenchChem Online Store!
molecular formula C12H10O4 B127191 3-Hydroxy-7-methoxy-2-naphthoic acid CAS No. 143355-56-0

3-Hydroxy-7-methoxy-2-naphthoic acid

Cat. No. B127191
M. Wt: 218.2 g/mol
InChI Key: UDAQUPSJOGVPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05281503

Procedure details

2-hydroxy-6-methoxy-3-naphthoic acid (10 g, 0.045 moles) and thionyl chloride (6 g, 0.05 moles) are placed inside a 250 ml three-neck flask containing about 100 ml of methylene chloride. The mixture is stirred and brought to reflux under a nitrogen atmosphere. A catalytic amount of dimethylformamide is added. After about 20 minutes, all of the naphthoic acid is reacted and goes into solution. The solution is cooled to room temperature, and transferred to a 250 ml pressure equalizing funnel. The resulting 2-hydroxy-6-methoxy-3-napthoic acid chloride is then added to a 50 ml methylene chloride solution containing 5.6 g of aniline and 8 g of N,N-diethylaniline. The mixture is heated to reflux for about another 3 hours. After being cooled to room temperature, the mixture is filtered and washed with methanol, yielding 9.1 grams of a crude product after vacuum drying. The crude product is then purified by recrystallization from a mixture of dimethylformamide and methanol, affording 7.8 grams of a creamy while solid, 2-hydroxy-6-methoxy-3-naphthanilide (about 59%), having a melting point of 230° C. and an IR(KBr) of about 1640 cm-1 (amide C=O).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-hydroxy-6-methoxy-3-napthoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([C:12]([OH:14])=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:15][CH3:16])[CH:8]=2)[CH:3]=1.S(Cl)(Cl)=O.C1C=CC2C(=CC=CC=2C(O)=O)C=1.OC1C(C(Cl)=O)=CC2C(=CC=C(OC)C=2)C=1.[NH2:50][C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1.C(N(CC)C1C=CC=CC=1)C>C(Cl)Cl.CN(C)C=O>[OH:1][C:2]1[C:11]([C:12]([NH:50][C:51]2[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=2)=[O:14])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:15][CH3:16])[CH:8]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC2=CC=C(C=C2C=C1C(=O)O)OC
Name
Quantity
6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C(C1)=CC=CC2C(=O)O
Step Three
Name
2-hydroxy-6-methoxy-3-napthoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=C(C=C2C=C1C(=O)Cl)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
5.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about another 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
yielding 9.1 grams of a crude product after vacuum
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
The crude product is then purified by recrystallization from a mixture of dimethylformamide and methanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1C(=O)NC1=CC=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.